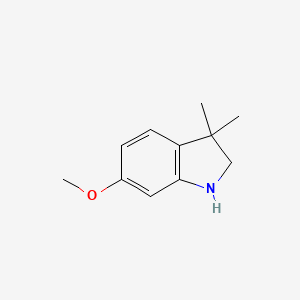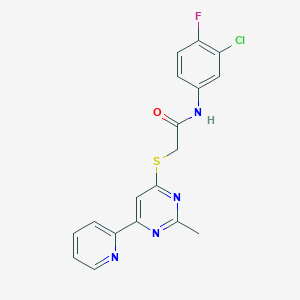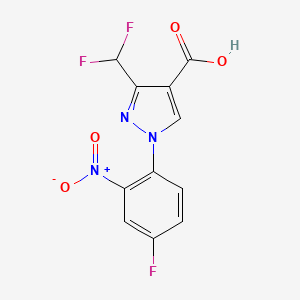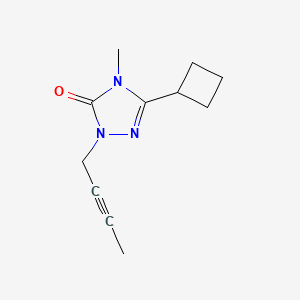
N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an ethoxyphenyl group (a phenyl ring with an ethoxy substituent), and an amine group .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized via Schiff bases reduction routes . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced . Another common method for synthesizing thiophene derivatives involves heterocyclization of various substrates .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
Compounds similar to N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide have been studied for their potential as antiviral agents. The inhibition of deubiquitinase (DUB) enzymes, which play a crucial role in the life cycle of various viruses, is a promising strategy for antiviral drug development . These compounds could be designed to target DUB enzymes of viruses like Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, potentially leading to new treatments for these infections.
Antitrypanosomal and Antiplasmodial Activities
Derivatives of this compound class have shown activity against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness, and Plasmodium falciparum, responsible for malaria . The structural modifications of these compounds influence their effectiveness, and further optimization could lead to potent antitrypanosomal and antiplasmodial drugs.
Organic Semiconductor Applications
Thiophene derivatives, which include the thienylformamide moiety found in N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide, are significant in the field of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), highlighting their importance in advanced electronic devices.
Corrosion Inhibitors
Thiophene-based molecules are utilized in industrial chemistry as corrosion inhibitors . The incorporation of the thiophene ring can enhance the protective properties of coatings and materials, safeguarding against the degradation of metals.
Pharmacological Properties
The thiophene ring system exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This suggests that N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide could be a precursor or a lead compound in the development of new drugs with these therapeutic effects.
Synthesis of β-Lactam Antibiotics
The ethoxyphenyl group in compounds like N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide can be used in the synthesis of β-lactam antibiotics. The oxidative removal of this group can yield N-unsubstituted β-lactams, which are key intermediates in creating biologically active antibiotics .
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-2-18-11-7-5-10(6-8-11)15-14(19)16-13(17)12-4-3-9-20-12/h3-9H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIAFZXRYGYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)

![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)


![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide](/img/structure/B3001069.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3001070.png)
![2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3001072.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B3001075.png)
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B3001076.png)

![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)
